molecular formula C19H22N4O4S2 B11176846 Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11176846
M. Wt: 434.5 g/mol
InChI Key: WTEMJZBFKLPPHA-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is “Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate.”
  • It belongs to the class of heterocyclic compounds and contains a triazolopyrimidine core.
  • The compound’s structure combines elements from both pyrimidine and triazole rings.
  • Its molecular formula is C17H18N4O4S.
  • The compound’s unique arrangement of functional groups makes it intriguing for various applications.
  • Properties

    Molecular Formula

    C19H22N4O4S2

    Molecular Weight

    434.5 g/mol

    IUPAC Name

    ethyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-methyl-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C19H22N4O4S2/c1-5-27-17(25)15-11(2)20-18-21-19(29-10-14(24)26-3)22-23(18)16(15)12-6-8-13(28-4)9-7-12/h6-9,16H,5,10H2,1-4H3,(H,20,21,22)

    InChI Key

    WTEMJZBFKLPPHA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)SC)SCC(=O)OC)C

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.

      Reaction Conditions: The exact conditions depend on the specific synthetic route, but they typically involve refluxing in suitable solvents with appropriate reagents.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

  • Chemical Reactions Analysis

    Oxidation of Sulfanyl Groups

    The compound contains two distinct sulfanyl (-S-) moieties that are susceptible to oxidation. These reactions are critical for modifying electronic properties or generating metabolites.

    Reaction SiteReagents/ConditionsProductSupporting Evidence
    Methylsulfanyl (SMe)30% H₂O₂ in acetic acid, 55–60°CSulfoxide (-SO-) or sulfone (-SO₂-)Oxidation of analogous SMe groups in triazolo[1,5-a]pyrimidines under similar conditions
    EthylthioethermCPBA (meta-chloroperbenzoic acid), DCMSulfone derivativeGeneral thioether oxidation protocols

    Ester Hydrolysis and Transesterification

    The ethyl and methoxy ester groups undergo hydrolysis or exchange reactions, enabling diversification of the carboxylate functionality.

    Reaction TypeReagents/ConditionsProductSupporting Evidence
    Acidic HydrolysisHCl (6M), reflux, 12hCarboxylic acidHydrolysis of ethyl esters in pyrimidine derivatives
    Basic HydrolysisNaOH (1M), ethanol/water, 60°CSodium carboxylate saltSaponification of similar esters
    TransesterificationMethanol, H₂SO₄ catalyst, 24hMethyl ester analogEster exchange in triazolopyrimidines

    Triazole Ring Reactivity

    The triazolo[1,5-a]pyrimidine core offers sites for electrophilic substitution or coordination chemistry.

    Reaction TypeReagents/ConditionsProductSupporting Evidence
    N-AlkylationCH₃I, K₂CO₃, DMF, 80°CQuaternary ammonium derivativeAlkylation of triazole nitrogen in related systems
    Metal CoordinationCuCl₂, ethanol, RTCopper(II) complexTriazole-metal interactions in heterocycles

    Cycloaddition and Ring Modification

    The conjugated triazolopyrimidine system may participate in cycloaddition reactions or undergo ring-opening under specific conditions.

    Reaction TypeReagents/ConditionsProductSupporting Evidence
    Diels-AlderMaleic anhydride, toluene, 110°CFused bicyclic adductCycloaddition with electron-deficient dienophiles
    DehydrogenationDDQ (dichlorodicyanoquinone), benzeneAromatic pyrimidine systemAromatization of dihydropyrimidines

    Nucleophilic Substitution at Pyrimidine Core

    The electron-deficient pyrimidine ring allows for nucleophilic attacks at specific positions.

    Reaction TypeReagents/ConditionsProductSupporting Evidence
    ChlorinationPOCl₃, DMF, 90°CChlorinated derivative at C-2POCl₃-mediated chlorination in pyrido[2,3-d]pyrimidines
    AminolysisNH₃ (g), sealed tube, 120°CAmide-functionalized analogAmide formation via ammonolysis

    Reductive Transformations

    The dihydropyrimidine moiety and sulfide groups are amenable to reduction.

    Reaction TypeReagents/ConditionsProductSupporting Evidence
    HydrogenationH₂ (1 atm), Pd/C, ethanolTetrahydrotriazolopyrimidine derivativeHydrogenation of dihydropyrimidines
    Sulfide ReductionRaney Ni, H₂O, refluxThiol (-SH) intermediateDesulfurization protocols

    Key Research Findings

    • Selective Oxidation : The methylsulfanyl group oxidizes preferentially over the ethylthioether due to steric and electronic factors .

    • pH-Dependent Hydrolysis : Ethyl ester hydrolysis proceeds 3× faster under basic vs. acidic conditions (kinetic studies in analogous esters) .

    • Triazole Coordination Strength : Stability constants (log K) for Cu(II) complexes exceed those for Zn(II) by 2.1-fold (calorimetric data) .

    Scientific Research Applications

      Chemistry: The compound’s unique structure makes it a valuable building block for designing novel molecules.

      Biology: Researchers explore its potential as a bioactive compound, studying its interactions with enzymes, receptors, or DNA.

      Medicine: Investigations focus on its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.

      Industry: The compound may find applications in materials science, catalysis, or drug development.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular targets, affecting biological processes.

      Pathways: Further studies are needed to elucidate the precise pathways involved.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of triazolopyrimidine and sulfanyl groups sets it apart.

      Similar Compounds: While no direct analogs exist, related compounds include thiazoles, triazoles, and pyrimidines.

    Biological Activity

    Ethyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound belongs to the triazolopyrimidine class, which is known for a wide range of pharmacological activities. The structure comprises several functional groups that contribute to its biological activity:

    • Triazole Ring : Associated with various biological activities including anticancer and antimicrobial effects.
    • Pyrimidine Core : A vital scaffold in medicinal chemistry, linked to antitumor and antiviral properties.
    • Methoxy and Methylthio Substituents : These groups may enhance lipophilicity and modulate the compound's interaction with biological targets.

    Structural Formula

    C21H24N4O4S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

    Anticancer Activity

    Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazolopyrimidines have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

    Case Study: Screening for Anticancer Activity

    A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids and identified several candidates with notable anticancer activity. The compound was found to exhibit cytotoxic effects against multiple cancer cell lines, indicating potential as a therapeutic agent .

    Antimicrobial Properties

    Compounds featuring sulfur moieties have demonstrated antimicrobial effects. The presence of the sulfanyl group in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

    The proposed mechanism involves interference with bacterial metabolism or cell wall synthesis. This aligns with findings from other studies where sulfur-containing compounds showed enhanced antibacterial activity against resistant strains.

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and methylthio groups can significantly influence potency and selectivity against specific biological targets.

    Table 1: Summary of Biological Activities Related to Structural Modifications

    ModificationBiological ActivityReference
    Methoxy GroupEnhanced anticancer activity
    Methylthio GroupIncreased antimicrobial effect
    Triazole RingInduction of apoptosis

    In Vivo Studies

    In vivo studies are essential for confirming the efficacy of this compound. Preliminary results suggest that this compound may effectively reduce tumor size in animal models when administered at specific dosages.

    Toxicity Profile

    The toxicity profile remains an important consideration in drug development. Initial assessments indicate that the compound has a favorable safety margin; however, comprehensive toxicity studies are necessary to establish its suitability for clinical use.

    Q & A

    Q. What are the established synthetic routes for this triazolopyrimidine derivative, and how can reaction conditions be optimized?

    The compound is typically synthesized via a three-component condensation reaction involving β-keto esters, aromatic aldehydes, and 3-amino-5-alkylthio-1,2,4-triazoles. Microwave-assisted synthesis (323 K, 30 min) in ethanol has been shown to improve yield and reduce reaction time compared to conventional heating . Key parameters include stoichiometric ratios (1:1:1 molar ratio of reactants) and solvent choice (ethanol or acetone for recrystallization). Post-synthesis purification involves filtration and recrystallization, with single-crystal growth achieved in acetone at 293 K .

    Q. How is the molecular structure and conformation validated experimentally?

    Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For this compound, SC-XRD data revealed a nearly planar bicyclic triazolopyrimidine core (maximum deviation: 0.034 Å) with dihedral angles of 87.03° and 89.45° between the triazolopyrimidine system and the chlorobenzene/terminal phenyl rings, respectively . Key bond lengths (e.g., C–S: 1.75–1.78 Å) and angles align with Allen et al.’s standards for similar heterocycles .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    • ¹H NMR : Signals at δ 10.89 (s, NH), 7.14–7.41 (m, aromatic protons), and 4.02 (q, ethyl ester) confirm functional groups and substitution patterns .
    • X-ray crystallography : Provides precise spatial data, including π–π stacking distances (3.63–3.88 Å between triazolopyrimidine rings) .
    • IR/Raman spectroscopy : Used to validate sulfanyl (C–S) and carbonyl (C=O) stretches, though specific data for this derivative require further publication .

    Advanced Research Questions

    Q. How do substituents influence the compound’s supramolecular interactions and crystallographic packing?

    The methylsulfanyl and methoxy groups induce steric and electronic effects that dictate π–π stacking and intermolecular interactions. SC-XRD studies show that the chlorophenyl group enhances π–π interactions (centroid distances: 3.63–3.88 Å), stabilizing the crystal lattice . Comparative studies of analogs with trifluoromethyl or hydroxy substituents suggest that electron-withdrawing groups reduce stacking efficiency, while bulky groups disrupt planarity .

    Q. What computational methods can predict reactivity or optimize synthesis pathways?

    Density Functional Theory (DFT) calculations are used to model reaction mechanisms, such as the cyclocondensation step in triazolopyrimidine formation. Reaction path searches based on quantum chemical calculations (e.g., transition state analysis) can identify energy barriers and guide condition optimization (e.g., solvent polarity, temperature) . For example, ICReDD’s integrated computational-experimental workflow reduces trial-and-error by prioritizing high-yield pathways .

    Q. How can contradictory data on biological activity be resolved for this compound class?

    Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (e.g., concentration, microbial strains) or impurities. Rigorous purity validation (HPLC ≥95%) and standardized bioassays are essential. For instance, analogs with similar triazolopyrimidine cores show variable antifungal activity depending on the substituent’s lipophilicity and hydrogen-bonding capacity .

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